dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-4231599
CAS Number:
Molecular Formula: C24H22ClNO6
Molecular Weight: 455.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a synthetic compound belonging to the 1,4-dihydropyridine (DHP) class. DHPs are known for their calcium channel antagonist activity and are widely studied for their potential applications in treating cardiovascular diseases and other conditions. This particular DHP derivative is of research interest due to its potential anticonvulsant properties and its structure-activity relationship within a series of similar compounds. []

Synthesis Analysis

The synthesis of dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate was achieved using the Hantzsch 1,4-dihydropyridine reaction. [] This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia source. While the specific details of the reaction conditions and reagents used for this specific compound are not provided in the analyzed papers, the Hantzsch synthesis is a widely utilized method for synthesizing a variety of 1,4-dihydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate consists of a central 1,4-dihydropyridine ring substituted at the 4-position with a 1,3-benzodioxole moiety and at the 1-position with a 2-(4-chlorophenyl)ethyl group. The 3 and 5 positions of the dihydropyridine ring are occupied by methyl carboxylate groups. [] The presence of these specific substituents contributes to the compound's lipophilicity and its potential interaction with biological targets, as discussed in the structure-activity relationship analysis. []

Physical and Chemical Properties Analysis

Dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate is characterized as a lipophilic compound. Its lipophilicity is evidenced by its high n-octanol/aqueous phosphate buffer (pH = 7.4) partition coefficient (Kp) ranging from 121–424 relative to the reference drug nimodipine (Kp = 187). [] The lipophilic nature of this compound influences its ability to cross biological membranes and potentially reach its target sites within the body.

Applications

The primary scientific application of dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate, as highlighted in the provided research, is in the investigation of its anticonvulsant activity. [] Studies have assessed its effectiveness in protecting against seizures induced by metrazol and maximal electroshock in mice. [] While not highly effective against metrazol-induced seizures, it showed modest efficacy in the maximal electroshock model. [] This research contributes to the understanding of structure-activity relationships within a series of substituted 1,4-dihydropyridines and provides insights for designing potentially more potent anticonvulsant agents.

3‐Alkyl 5‐Isopropyl 4‐Aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates

  • Compound Description: This series of compounds, represented by the general structure shown below, was investigated for their calcium channel antagonist and anticonvulsant activities. [] These compounds share a 1,4-dihydropyridine core with varying substituents at the 3- and 4- positions. The research aimed to understand how these structural modifications influence biological activity.
  • Relevance: These compounds share the core 1,4-dihydropyridine structure with dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [] The variations in substituents at the 3- and 4- positions offer insights into structure-activity relationships for this class of compounds.
  • Compound Description: Nimodipine is a dihydropyridine calcium channel blocker used clinically as a neuroprotective agent. [] It is often used as a reference compound in studies investigating the calcium channel antagonist activity of novel compounds.
  • Relevance: Nimodipine shares the 1,4-dihydropyridine core structure with dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate and serves as a benchmark for comparing their lipophilicity and potential calcium channel blocking activity. []

Amlodipine Besylate

  • Compound Description: Amlodipine besylate, a dihydropyridine calcium channel blocker, is widely used in antihypertensive formulations. [] Its stability and potential interactions with other drugs are often studied.
  • Relevance: Amlodipine besylate shares the 1,4-dihydropyridine core with dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate. [] Although not directly compared in the provided papers, their shared structural motif suggests potential similarities in their mechanism of action and pharmacological profile.

Properties

Product Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-chlorophenyl)ethyl]-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H22ClNO6

Molecular Weight

455.9 g/mol

InChI

InChI=1S/C24H22ClNO6/c1-29-23(27)18-12-26(10-9-15-3-6-17(25)7-4-15)13-19(24(28)30-2)22(18)16-5-8-20-21(11-16)32-14-31-20/h3-8,11-13,22H,9-10,14H2,1-2H3

InChI Key

VQCNSPSRYVZVMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC3=C(C=C2)OCO3)C(=O)OC)CCC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.